molecular formula C21H20O10 B1665622 Afzelin CAS No. 482-39-3

Afzelin

Cat. No.: B1665622
CAS No.: 482-39-3
M. Wt: 432.4 g/mol
InChI Key: SOSLMHZOJATCCP-AEIZVZFYSA-N
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Safety and Hazards

Afzelin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Afzelin plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, this compound interacts with proteins such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), modulating their activity and thereby exerting anti-inflammatory effects .

Cellular Effects

This compound influences various cellular processes and cell types. It has been shown to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways . These pathways are crucial for cell survival, proliferation, and apoptosis. This compound also affects gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and oxidative stress . Furthermore, this compound impacts cellular metabolism by enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators . This compound also modulates the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression . Additionally, this compound enhances the activity of antioxidant enzymes, thereby reducing oxidative stress and protecting cells from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can exert sustained anti-inflammatory and antioxidant effects, although its efficacy may decrease over time due to degradation . In vitro and in vivo studies have demonstrated that this compound can have long-term beneficial effects on cellular function, including reduced inflammation and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, including reduced inflammation, oxidative stress, and improved metabolic function . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with the beneficial effects plateauing at higher doses and adverse effects becoming more prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the antioxidant defense system. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activity and thereby reducing oxidative stress . This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . This compound has been shown to accumulate in specific tissues, including the liver, kidneys, and brain, where it exerts its effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . In the mitochondria, this compound can enhance the activity of antioxidant enzymes, reducing oxidative stress and protecting cells from damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Afzelin is synthesized from kaempferol by the enzyme kaempferol 3-O-rhamnosyltransferase . The process involves the attachment of a rhamnosyl residue to kaempferol at position 3 through a glycosidic bond .

Industrial Production Methods: In an industrial setting, this compound can be obtained by dissolving yam extract in an acid buffer and adding an enzyme derived from amyloglucosidase. The reaction is carried out with stirring at 35 to 55°C for 24 to 48 hours. Once the substrate is lost, the reaction is terminated by heating in hot water at 80 to 100°C for 5 to 15 minutes .

Chemical Reactions Analysis

Types of Reactions: Afzelin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Afzelin is unique due to the presence of the rhamnoside group, which differentiates it from other flavonoids like kaempferol . This structural difference contributes to its improved selectivity and ability to inhibit a wider range of signaling proteins .

Similar Compounds:

This compound stands out due to its unique structure and diverse range of biological activities, making it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSLMHZOJATCCP-AEIZVZFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197459
Record name Afzelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-39-3
Record name Afzelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afzelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afzelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFZELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M86W1YH7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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